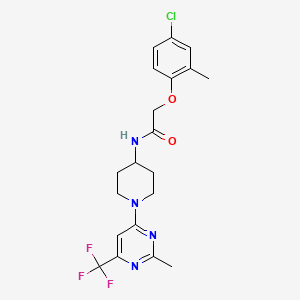

2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

CAS No.: 2034407-43-5

Cat. No.: VC7629807

Molecular Formula: C20H22ClF3N4O2

Molecular Weight: 442.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034407-43-5 |

|---|---|

| Molecular Formula | C20H22ClF3N4O2 |

| Molecular Weight | 442.87 |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |

| Standard InChI | InChI=1S/C20H22ClF3N4O2/c1-12-9-14(21)3-4-16(12)30-11-19(29)27-15-5-7-28(8-6-15)18-10-17(20(22,23)24)25-13(2)26-18/h3-4,9-10,15H,5-8,11H2,1-2H3,(H,27,29) |

| Standard InChI Key | BRTWCOAAMYMXMT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |

Introduction

2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological activity, particularly in the context of pharmacology.

Synthesis and Chemical Reactions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves several steps, including:

-

Formation of the Phenoxy Group: The chlorinated phenol is reacted with an appropriate acylating agent to form the phenoxy acetamide.

-

Pyrimidine and Piperidine Integration: The incorporation of the pyrimidine derivative is achieved through nucleophilic substitution reactions, where the piperidine acts as a nucleophile.

Biological Activity and Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

-

Antimicrobial Properties: Several derivatives have shown effectiveness against bacterial strains.

-

Analgesic Effects: Compounds in this class may possess pain-relieving properties, making them candidates for further pharmacological studies.

Comparative Analysis with Related Compounds

To understand the potential of 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, it is beneficial to compare it with structurally related compounds.

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| Compound A | 422.9 g/mol | Antimicrobial |

| Compound B | 410.5 g/mol | Analgesic |

| Compound C | 430.0 g/mol | Antineoplastic |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume